4-Methoxy-6-methyl-1H-indazole mechanism of action
4-Methoxy-6-methyl-1H-indazole mechanism of action
The following technical guide details the mechanism of action, structural pharmacology, and synthetic utility of 4-Methoxy-6-methyl-1H-indazole , a privileged scaffold in medicinal chemistry.
Mechanism of Action, Structural Pharmacology, and Synthetic Utility[1]
Executive Summary
4-Methoxy-6-methyl-1H-indazole (CAS: 885522-40-7) is a high-value heterocyclic building block and privileged scaffold used extensively in the discovery of small-molecule kinase inhibitors and the total synthesis of complex alkaloids.[1] While not a marketed drug as a standalone entity, its structural core serves as the primary pharmacophore for a class of potent inhibitors targeting KRAS G12C , HPK1 (Hematopoietic Progenitor Kinase 1), and FGFR .[1]
Its mechanism of action is defined by its role as a ATP-mimetic hinge binder .[1] The indazole core forms critical hydrogen bonds with the kinase hinge region, while the 4-methoxy and 6-methyl substituents provide essential selectivity filters by occupying specific hydrophobic pockets and solvent-exposed regions within the ATP-binding site.[1]
Structural Pharmacology & Mechanism of Action[1]
2.1 The Indazole Core as a Hinge Binder
In the context of kinase inhibition, the 1H-indazole moiety functions as a bioisostere of the adenine ring of ATP.[1]
-
Donor-Acceptor Motif: The N1-H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met).[1] The N2 nitrogen serves as a hydrogen bond acceptor from the backbone amide nitrogen.[1]
-
Binding Affinity: This bidentate interaction anchors the molecule within the ATP-binding pocket, establishing high ligand efficiency.[1]
2.2 Role of Substituents (Selectivity Filters)
The specific substitution pattern—4-methoxy and 6-methyl —is not arbitrary; it is engineered to exploit specific structural features of target proteins:
-
4-Methoxy Group (
):-
Steric Fit: Often positioned to interact with the "gatekeeper" residue or the solvent front.[1] In HPK1 inhibitors, this group can induce a specific conformation of the P-loop or interact with water networks (e.g., Asp155 water-mediated interaction).[1]
-
Electronic Effect: The electron-donating oxygen increases the electron density of the indazole ring, potentially strengthening the N2 acceptor capability.[1]
-
-
6-Methyl Group (
):-
Hydrophobic Filling: Targets the internal hydrophobic pocket (Back Pocket II or similar) adjacent to the hinge.[1] This interaction displaces high-energy water molecules, providing an entropic gain in binding free energy.[1]
-
Selectivity: Steric clash with larger residues in off-target kinases prevents binding, thereby enhancing selectivity for targets like KRAS or HPK1 which have accommodating pockets.[1]
-
2.3 Visualization of Binding Mode
The following diagram illustrates the canonical binding mode of the 4-methoxy-6-methyl-1H-indazole scaffold within a generic kinase hinge region.
Caption: Canonical binding interaction of the 4-Methoxy-6-methyl-1H-indazole scaffold with a kinase ATP-binding site.
Case Studies in Drug Discovery
3.1 KRAS G12C Inhibition
The 4-methoxy-6-methyl-1H-indazole scaffold (often modified as the 5,7-difluoro derivative) serves as a critical intermediate in the synthesis of covalent KRAS G12C inhibitors.[1]
-
Mechanism: The scaffold orients the "warhead" (e.g., acrylamide) towards the mutant Cysteine-12 residue.[1]
-
Outcome: Irreversible locking of KRAS in the GDP-bound (inactive) state, blocking downstream signaling (RAF/MEK/ERK pathway).[1]
-
Reference: This scaffold appears in patent literature (e.g., US20190233440A1) describing quinazoline and pyridopyrimidine derivatives where the indazole moiety provides the necessary rigidity and binding affinity.[1]
3.2 Total Synthesis of Nigellicine
Beyond synthetic drugs, this core is the biosynthetic and synthetic precursor to Nigellicine , a rare alkaloid found in Nigella sativa (Black Cumin).[1]
-
Biological Activity: Nigellicine exhibits anti-inflammatory and antioxidant properties.[1]
-
Synthetic Role: The 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid is the direct precursor.[1] The synthesis involves a complex cyclization that establishes the unique tricyclic structure of the alkaloid.[1]
Experimental Protocols
4.1 Synthesis of the Core Scaffold
Objective: Preparation of 4-Methoxy-6-methyl-1H-indazole from 2-fluoro-4-methoxy-6-methylbenzaldehyde.
Reagents:
-
2-Fluoro-4-methoxy-6-methylbenzaldehyde (1.0 eq)[1]
-
Hydrazine monohydrate (
) (excess, ~10 eq)[1] -
Solvent: DME (Dimethoxyethane) or Ethanol[1]
Protocol:
-
Dissolution: Dissolve 2-fluoro-4-methoxy-6-methylbenzaldehyde (10 mmol) in DME (10 mL) in a round-bottom flask.
-
Cyclization: Add hydrazine monohydrate (10 mL) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) and stir for 12–15 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] -
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 50% volume.
-
Precipitation: Pour the residue into ice-cold water (50 mL). The product should precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water (
mL), and dry under vacuum. If necessary, recrystallize from Ethanol/Water.[1] -
Validation: Verify structure via
H-NMR (DMSO- ): Look for Indazole C3-H singlet (~8.0-8.3 ppm) and N-H broad singlet (~13.0 ppm).[1]
4.2 Generic Kinase Inhibition Assay (ADP-Glo)
Objective: Evaluate the inhibitory potency (
Materials:
-
Kinase Enzyme (e.g., recombinant HPK1)[1]
-
Substrate (e.g., Myelin Basic Protein)[1]
-
ATP (Ultra-pure)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
Protocol:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA).[1] -
Compound Dilution: Prepare a serial dilution of the indazole derivative in DMSO (final DMSO concentration < 1%).
-
Reaction Assembly: In a 384-well plate, add:
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Add 5
L ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate for 40 minutes. -
Detection: Add 10
L Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes. -
Readout: Measure luminescence using a plate reader. Calculate
using a 4-parameter logistic fit.
Quantitative Data Summary
| Parameter | Value / Description | Context |
| Molecular Weight | 162.19 g/mol | Core scaffold |
| LogP (Calc) | ~2.1 | Lipophilicity suitable for cell permeability |
| H-Bond Donors | 1 (N1-H) | Critical for hinge binding |
| H-Bond Acceptors | 2 (N2, O-Me) | Interaction with backbone and solvent |
| Key Resonance | Diagnostic | |
| Typical | < 10 nM (Optimized Derivatives) | Potency in KRAS/HPK1 assays (as part of larger molecule) |
References
-
Merck & Co.[1] HPK1 Inhibitors: Yu, E. C., et al. (2021).[1][2] "Discovery and optimization of reverse indazoles as small-molecule inhibitors of HPK1". ACS Medicinal Chemistry Letters, 12(3), 459-466.[1] Link[1]
-
KRAS G12C Patent: "Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents".[1] US Patent Application US20190233440A1.[1] Link
-
Nigellicine Synthesis: Sapeta, K., & Kerr, M. A. (2019).[1] "Total Synthesis of Nigellicine and Nigeglanine Hydrobromide". Journal of Organic Chemistry. Link[1]
-
Indazole Scaffold Review: Gaikwad, D. D., et al. (2015).[1] "Indazole: A privileged scaffold for the design of novel therapeutic agents".[1] Drug Discovery Today. Link
-
PubChem Compound Summary: "4-Methoxy-6-methyl-1H-indazole".[1][3][4] PubChem CID: 1219133-87-7 (Analog).[1] Link
